Imidazo[1,2-b]pyridazine-2-carbaldehyde
Overview
Description
Imidazo[1,2-b]pyridazine-2-carbaldehyde is a useful research compound. Its molecular formula is C7H5N3O and its molecular weight is 147.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications : Imidazo[1,2-b]pyridazine is a significant heterocyclic nucleus in medicinal chemistry, known for providing various bioactive molecules. Notably, derivatives of this compound, such as kinase inhibitors like ponatinib, have shown potential therapeutic applications in medicine. A comprehensive review by Garrido et al. (2021) discusses the structure-activity relationships (SAR) of this framework in medicinal chemistry, highlighting its importance in the development of new compounds with improved pharmacokinetics and efficiency (Garrido et al., 2021).
Synthesis of Imidazo[1,2-b]pyridazines : The synthesis of imidazo[1,2-b]pyridazine derivatives has been explored for their binding to amyloid plaques in vitro. Zeng et al. (2010) synthesized a series of these derivatives and evaluated their binding affinities, which varied based on substitution patterns. One derivative showed high binding affinity and potential for use in positron emission tomography radiotracers for imaging Aβ plaques (Zeng et al., 2010).
Biological Activity Studies : Research has been conducted on acidic phenyl derivatives of imidazo[1,2-b]pyridazine for their biological activities, such as anti-inflammatory and analgesic effects. Abignente et al. (1990) evaluated these derivatives in vivo for anti-inflammatory activity and in vitro for their inhibitory activity on platelet malondialdehyde production (Abignente et al., 1990).
IKKβ Inhibitors for Arthritis Models : Imidazo[1,2-b]pyridazine derivatives have been discovered as inhibitors of IKKβ, an important kinase in inflammatory signaling. Shimizu et al. (2011) optimized these derivatives to combine potent IKKβ inhibitory activity with excellent pharmacokinetics, demonstrating efficacy in arthritis models (Shimizu et al., 2011).
Properties
IUPAC Name |
imidazo[1,2-b]pyridazine-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-5-6-4-10-7(9-6)2-1-3-8-10/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPMCVBCSSNXJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2N=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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